1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine is a compound characterized by the presence of trifluoromethyl and nitrobenzyl groups attached to a methanamine backbone. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, known for its electron-withdrawing properties, and a nitrobenzyl group, which is often involved in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine typically involves the reaction of 2-nitrobenzyl chloride with 1,1,1-trifluoromethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1,1-trifluoro-N-(2-aminobenzyl)methanamine.
Substitution: Formation of various substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with specific electronic or physical properties.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can influence the electronic properties of the molecule, making it a strong electron-withdrawing group. This can affect the reactivity of the nitrobenzyl group, facilitating various chemical transformations. The molecular targets and pathways involved are often specific to the application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine
- 1,1,1-trifluoro-N-(trifluoromethyl)methanamine
- 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
Uniqueness
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine is unique due to the specific positioning of the nitro group on the benzyl ring, which can significantly influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C8H7F3N2O2 |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)12-5-6-3-1-2-4-7(6)13(14)15/h1-4,12H,5H2 |
InChI Key |
JKBNIDJOTPHYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.